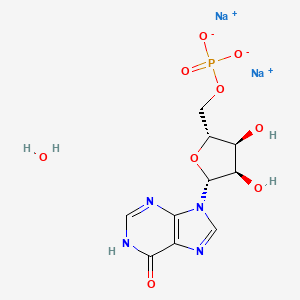
Morpholine, hydrobromide
Übersicht
Beschreibung
Morpholine, hydrobromide, also known as Morpholinium bromide, is a compound with the empirical formula C4H10BrNO . It is a white powder in form . Morpholine is a common additive, used for pH adjustment in both fossil fuel and nuclear power plant steam systems .
Synthesis Analysis
Morpholine derivatives have been synthesized through various routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process involving reductive amination and intramolecular acetalization . Another study described a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction .Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . For this reason, it forms a stable chloramine .Physical And Chemical Properties Analysis
Morpholine, hydrobromide is a white powder . Its empirical formula is C4H10BrNO and its molecular weight is 168.03 .Wissenschaftliche Forschungsanwendungen
Morpholine Hydrobromide: A Comprehensive Analysis: Morpholine hydrobromide, also known as morpholinium bromide, is a derivative of morpholine, which is an organic chemical compound with a wide range of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Photobiocatalysis
Recent studies have shown that morpholine-based buffers can activate aerobic photobiocatalysis, which is crucial for synthetic applications in creating complex molecules . Morpholine hydrobromide might play a role in such processes due to its structural similarity.
Organic Synthesis
The synthesis of morpholines is an area of interest due to their presence in natural products and biologically relevant compounds . Morpholine hydrobromide could be involved as an intermediate or starting material in the synthesis of complex organic molecules.
Wirkmechanismus
Target of Action
Morpholine hydrobromide, also known as morpholinium bromide, is a compound that has been found to have various applications in the field of solar cell technology . It is also suggested to have potential use in the synthesis of anti-depressant molecules . .
Mode of Action
It has been suggested that morpholinyl-bearing arylsquaramides, which are related compounds, can act as small-molecule lysosomal ph modulators . These compounds are capable of facilitating the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes
Biochemical Pathways
It has been suggested that morpholine and related compounds can be degraded by certain strains of bacteria, such as mycobacterium aurum mo1 . The first step of this degradative pathway involves the cleavage of the C—N bond, leading to the formation of an intermediary amino acid. This is followed by deamination and oxidation of this amino acid into a diacid .
Result of Action
It has been suggested that morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme
Action Environment
It has been suggested that morpholine-based buffers can promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations
Safety and Hazards
Zukünftige Richtungen
Morpholine-based compounds have been studied in various contexts due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active heterocyclic compounds . The use of morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations represents a promising future direction .
Eigenschaften
IUPAC Name |
morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJOXYJFOYNQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479979 | |
| Record name | Morpholine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, hydrobromide | |
CAS RN |
6377-82-8 | |
| Record name | Morpholine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)




![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)
